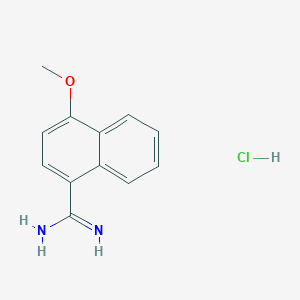4-Methoxy-naphthalene-1-carboxamidine hydrochloride
CAS No.:
Cat. No.: VC13755255
Molecular Formula: C12H13ClN2O
Molecular Weight: 236.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H13ClN2O |
|---|---|
| Molecular Weight | 236.70 g/mol |
| IUPAC Name | 4-methoxynaphthalene-1-carboximidamide;hydrochloride |
| Standard InChI | InChI=1S/C12H12N2O.ClH/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11;/h2-7H,1H3,(H3,13,14);1H |
| Standard InChI Key | MTQSEVJXBYARPK-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C2=CC=CC=C21)C(=N)N.Cl |
| Canonical SMILES | COC1=CC=C(C2=CC=CC=C21)C(=N)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Physicochemical Properties
Data for the exact compound are scarce, but analogs suggest:
| Property | Value (Predicted/Analog-Based) | Source Analog |
|---|---|---|
| Melting Point | 160–170 °C | |
| Boiling Point | 330–340 °C | |
| Density | 1.18–1.22 g/cm³ | |
| pKa | ~11.6 (amidine group) | |
| Solubility | Soluble in polar solvents |
The methoxy group increases electron density on the naphthalene ring, influencing reactivity and intermolecular interactions .
Synthesis and Manufacturing
Carboxylic Acid to Carboxamidine Conversion
A plausible route involves:
-
Synthesis of 4-Methoxy-naphthalene-1-carboxylic Acid: Methoxylation of naphthalene at the 4-position followed by carboxylation at the 1-position.
-
Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) yields 4-methoxy-naphthalene-1-carbonyl chloride .
-
Amidine Formation: Reaction with ammonium chloride in the presence of a base (e.g., NaOH) generates the carboxamidine .
-
Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt .
Key Reaction:
Alternative Route via Formamide Intermediates
As demonstrated in patent WO2004080945A1 , formamide derivatives can be alkylated using phase-transfer catalysts (e.g., tetra-n-butylammonium bromide) and strong bases (e.g., KOH). Adaptation for 4-methoxy-naphthalene derivatives may involve:
-
Alkylation of N-Methylformamide: Reacting 4-methoxy-1-chloromethylnaphthalene with N-methylformamide under basic conditions.
-
Hydrolysis: Acidic or basic hydrolysis of the formamide intermediate to yield the primary amine.
-
Amidine Formation: Conversion to carboxamidine via nitrile intermediates or direct amidation .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume